molecular formula C19H25N3O4S2 B6501202 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide CAS No. 920436-36-8

2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide

Cat. No.: B6501202
CAS No.: 920436-36-8
M. Wt: 423.6 g/mol
InChI Key: WXONBHQCXZUUKE-UHFFFAOYSA-N
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Description

2-{4-[Butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide is a sulfonamide-containing heterocyclic compound featuring a benzamido-thiophene carboxamide scaffold. Its structure includes a central benzene ring substituted with a butyl(ethyl)sulfamoyl group at the 4-position, linked via an amide bond to a methyl-substituted thiophene-3-carboxamide moiety.

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-4-6-12-22(5-2)28(25,26)15-9-7-14(8-10-15)17(23)21-19-16(11-13-27-19)18(24)20-3/h7-11,13H,4-6,12H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXONBHQCXZUUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Benzamido-thiophene - 4-[Butyl(ethyl)sulfamoyl]benzamido
- N-methylthiophene-3-carboxamide
Sulfamoyl, amide, thiophene N/A
39l () Thiophene-isoxazole - 4-Bromothiophene
- N-[4-(diethylamino)phenyl]
Bromine, diethylamino, isoxazole
Compound 56 () Biphenyl-carboxamide - 3'-(Sulfamoyl)benzamido
- 4'-methoxy
Sulfamoyl, methoxy, triazole
Intermediate 11 () Pyridine-bisamide - Bis(ethoxyethyl)sulfamoyl
- Nitrobenzyl
Sulfamoyl, nitro, pyridine

Key Observations :

  • The target compound’s sulfamoyl group is a common feature in analogs like Compound 56 and Intermediate 11, suggesting shared synthetic routes or pharmacological targeting (e.g., enzyme inhibition) .

Physicochemical and Pharmacological Properties

  • Solubility : The butyl(ethyl)sulfamoyl group may enhance hydrophilicity compared to Compound 56 ’s methoxy and triazole substituents .
  • Conformational Stability : The amide bonds in the target compound likely exhibit restricted rotation, akin to the bis-amide Intermediate 11, influencing binding interactions .

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